molecular formula C11H15LiN2O2S B3011462 Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 2089257-75-8

Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B3011462
CAS No.: 2089257-75-8
M. Wt: 246.25
InChI Key: RICDHSMDGJYBRY-UHFFFAOYSA-M
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Chemical Reactions Analysis

Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to its antitumor effects . Additionally, the lithium ion can influence neurotransmitter release and signal transduction pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the lithium ion, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

lithium;2-[2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.Li/c1-11(4-2-3-5-11)13-10-12-8(7-16-10)6-9(14)15;/h7H,2-6H2,1H3,(H,12,13)(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICDHSMDGJYBRY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1(CCCC1)NC2=NC(=CS2)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15LiN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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